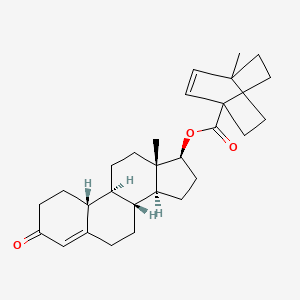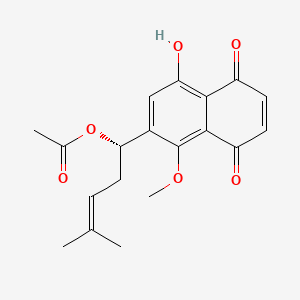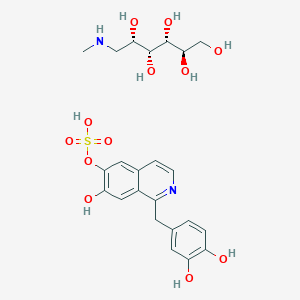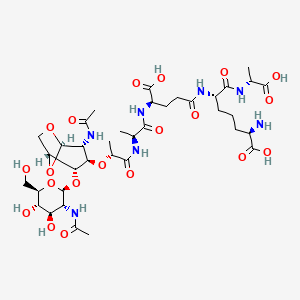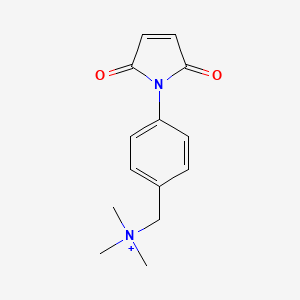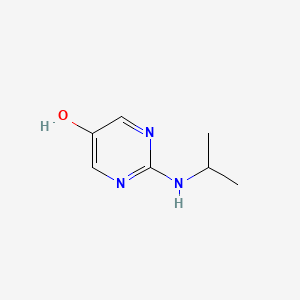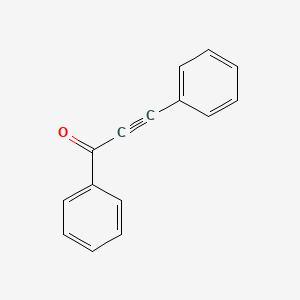
Diphenylpropynone
概要
説明
Diphenylpropynone , also known by its chemical name 1,3-diphenyl-2-propanone , is a compound with the molecular formula C15H14O . It is classified as a dibenzyl ketone and is represented by the linear formula (C6H5CH2)2CO . The compound is characterized by a benzoyl group attached to a phenylacetylene moiety .
Molecular Structure Analysis
The molecular structure of Diphenylpropynone consists of a central ketone carbon atom (C=O ) flanked by two phenyl rings. The compound adopts a planar geometry due to the conjugation between the carbonyl group and the adjacent phenyl rings. The diphenylacetylene backbone imparts rigidity to the molecule .
科学的研究の応用
Catalysis in Organic Synthesis
Diphenylpropynone: is utilized in organic synthesis as a catalyst due to its ability to facilitate the formation of carbon-carbon bonds. It reacts with Ru3(CO)12 to form various ruthenium clusters and cyclotrimerization products . These compounds are significant in the synthesis of complex organic molecules, where the electronic and steric effects of substituents play a crucial role in determining the reaction pathways.
作用機序
Target of Action
1,3-Diphenylprop-2-yn-1-one, also known as Diphenylpropynone, has been found to inhibit the proliferation of human breast cancer cell lines, MCF-7 and MDA-MB-231 . It is also an inhibitor of Plasmodium falciparum cyclin-dependent protein kinases . Furthermore, it has been identified as an inhibitor of Protein Tyrosine Phosphatase-1B (PTP-1B) , a promising therapeutic target for diabetes.
Mode of Action
The compound’s interaction with its targets leads to the induction of apoptosis and blocking of cell cycle progression in the G2/M phase . This results in the inhibition of cell proliferation, particularly in human breast cancer cell lines .
Biochemical Pathways
Its inhibitory effect on ptp-1b suggests that it may modulate insulin signaling pathways
Result of Action
The molecular and cellular effects of 1,3-Diphenylprop-2-yn-1-one’s action include the induction of apoptosis and the inhibition of cell cycle progression in the G2/M phase . These effects contribute to its ability to inhibit the proliferation of certain cancer cell lines .
Action Environment
The action, efficacy, and stability of 1,3-Diphenylprop-2-yn-1-one can be influenced by various environmental factors. For instance, electronic and steric effects of substituents in the phenyl ring of 1,3-diphenylprop-2-yn-1-one play important roles in regulating its reaction pathways . An electron-withdrawing group is beneficial to the formation of certain derivatives, while an electron-donating group favors the production of others . A substituent with large steric hindrance prefers only the formation of specific derivatives .
特性
IUPAC Name |
1,3-diphenylprop-2-yn-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECVQOULKHBGEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223621 | |
| Record name | 1,3-Diphenyl-2-propyn-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7338-94-5 | |
| Record name | 1,3-Diphenyl-2-propyn-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7338-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diphenyl-2-propyn-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007338945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenylpropynone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diphenyl-2-propyn-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylpropynone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


